Cas no 314032-02-5 (1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-, ethyl ester)

1H-1,2,3-Triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-, ethyl ester is a heterocyclic compound featuring a triazole core linked to an oxadiazole moiety. Its structural complexity and functional groups, including the ester and amino substituents, make it a versatile intermediate in medicinal chemistry and agrochemical research. The presence of both triazole and oxadiazole rings enhances its potential as a scaffold for bioactive molecules, particularly in the development of antimicrobial, antiviral, or antitumor agents. The ethyl ester group improves solubility and reactivity, facilitating further derivatization. This compound is valued for its synthetic utility and potential applications in drug discovery and material science.
1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-, ethyl ester structure
314032-02-5 structure
Product name:1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-, ethyl ester
CAS No:314032-02-5
MF:C8H10N6O3
MW:238.20340013504
CID:2191795
PubChem ID:1201475

1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-, ethyl ester
    • 1-(4-aminofurazan-3-yl)-5-methyl-1H-[1,2,3]triazole-4-carboxylate ethyl ester
    • MLS000525854
    • HMS2476C15
    • AKOS000546600
    • CHEMBL1444872
    • SMR000116328
    • CS-0316199
    • Oprea1_242679
    • SR-01000399567
    • STK752032
    • SR-01000399567-1
    • SCHEMBL3992233
    • AG-205/36590056
    • ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
    • 314032-02-5
    • Oprea1_439439
    • ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate
    • 1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester
    • Inchi: InChI=1S/C8H10N6O3/c1-3-16-8(15)5-4(2)14(13-10-5)7-6(9)11-17-12-7/h3H2,1-2H3,(H2,9,11)
    • InChI Key: KYZMFTONAWIHRJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 238.08143820Da
  • Monoisotopic Mass: 238.08143820Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 122Ų

1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386869-1g
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
314032-02-5 98%
1g
¥2254.00 2024-08-02
A2B Chem LLC
AI98685-20mg
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
314032-02-5
20mg
$225.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386869-500mg
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
314032-02-5 98%
500mg
¥1538.00 2024-08-02
A2B Chem LLC
AI98685-50mg
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
314032-02-5
50mg
$240.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386869-50mg
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
314032-02-5 98%
50mg
¥386.00 2024-08-02
A2B Chem LLC
AI98685-10mg
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
314032-02-5
10mg
$218.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386869-100mg
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
314032-02-5 98%
100mg
¥637.00 2024-08-02

Additional information on 1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-, ethyl ester

Compound CAS No. 314032-02-5: 1H-1,2,3-Triazole-4-Carboxylic Acid, 1-(4-Amino-1,2,5-Oxadiazol-3-Yl)-5-Methyl-, Ethyl Ester

The compound with CAS No. 314032-02-5, known as 1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-, ethyl ester, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring and an oxadiazole moiety. These structural features make it a valuable component in the synthesis of advanced materials and bioactive molecules.

Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and material science. The presence of the oxadiazole group further enhances the compound's versatility, as it can participate in various chemical reactions and interactions. For instance, the amino group on the oxadiazole ring can act as a nucleophile in click chemistry reactions, enabling the formation of stable bonds with other functional groups.

The ethyl ester functionality in this compound adds another layer of utility. It can serve as a protecting group during synthesis or as a reactive site for further modifications. This makes the compound an ideal building block for constructing more complex molecules with tailored properties. Recent research has demonstrated its application in the synthesis of bioactive agents targeting specific cellular pathways.

In terms of synthesis, this compound can be prepared through a combination of coupling reactions and cyclization processes. The use of transition metal catalysts has been shown to significantly improve the efficiency of these reactions. For example, copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been employed to construct the triazole ring with high precision.

The compound's stability and reactivity make it suitable for use in diverse chemical environments. Its ability to undergo both nucleophilic and electrophilic substitutions opens up avenues for its application in polymer chemistry and catalysis. Recent advancements in green chemistry have also led to the exploration of this compound as a sustainable alternative to traditional reagents.

From a pharmacological perspective, this compound exhibits promising bioactivity due to its ability to interact with biological targets such as enzymes and receptors. Preclinical studies have shown that it can modulate key signaling pathways involved in inflammation and oxidative stress. These findings suggest its potential as a lead molecule for developing novel therapeutic agents.

In conclusion, CAS No. 314032-02-5 represents a cutting-edge compound with multifaceted applications across chemistry and biology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to design innovative materials and drugs. As ongoing research continues to uncover new properties and uses for this compound, its role in advancing scientific knowledge is expected to grow significantly.

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